1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications :
- Triazole derivatives, such as 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, are important intermediates in the synthesis of various drugs and biologically active compounds. A study by Liu et al. (2015) demonstrates a new method for synthesizing triazole derivatives using phenyl acetylene, highlighting their importance in drug synthesis and stereoselective reactions (Liu, Pei, Xue, Li, & Wu, 2015).
Biological Activity and Peptidomimetics :
- Ferrini et al. (2015) researched the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are structurally similar to the compound . These molecules are useful for creating peptidomimetics and biologically active compounds, demonstrating the potential of triazole derivatives in developing novel therapeutics (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Photophysical and Chemical Properties :
- Safronov et al. (2020) investigated the photophysical properties of 2-aryl-1,2,3-triazol-4-carboxylic acids, noting their bright blue fluorescence and sensitivity to structural changes and microenvironment. This study highlights the potential use of triazole derivatives in sensors and biological research due to their unique photophysical characteristics (Safronov, Fomin, Minin, Todorov, Kostova, Benassi, & Belskaya, 2020).
Catalytic and Chemical Reactions :
- Turek et al. (2014) discussed the synthesis of palladium(II) complexes with triazole-based N-heterocyclic carbenes. These complexes, which involve triazole derivatives, show promising catalytic performance, especially in Suzuki–Miyaura cross-coupling reactions. This implies potential applications in catalysis and synthetic chemistry (Turek, Panov, Semler, Štěpnička, Proft, Padělková, & Růžička, 2014).
Luminescence and Coordination Chemistry :
- Zhao et al. (2014) explored the luminescence of Cd(II) and Zn(II) complexes with 1,2,3-triazole derivatives. The study of these complexes offers insights into the coordination chemistry and luminescent properties of triazole-based compounds, which could be relevant for developing new luminescent materials or coordination compounds (Zhao, Zhou, Feng, Wei, & Wang, 2014).
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-5-propyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-5-6-13-14(15(20)21)17-18-19(13)12-9-7-11(8-10-12)16(2,3)4/h7-10H,5-6H2,1-4H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKOKBNRKBONJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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